molecular formula C20H14BrNO4S B12491116 N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

Cat. No.: B12491116
M. Wt: 444.3 g/mol
InChI Key: ZWVZWKOGRZDDBN-UHFFFAOYSA-N
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Description

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide is a complex organic compound that features a combination of benzodioxin and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the halogenation of 7-(4-bromobenzoyl) indole in tetrahydrofuran in the presence of an acid to obtain 3,3-dihalo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. This intermediate is then subjected to a reduction reaction in tetrahydrofuran using acetic acid and zinc powder to yield the desired compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The methods involve using readily available raw materials, mild reaction conditions, and simple operations to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in halogenated derivatives .

Scientific Research Applications

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide is unique due to its combination of benzodioxin and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14BrNO4S

Molecular Weight

444.3 g/mol

IUPAC Name

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H14BrNO4S/c21-13-5-3-12(4-6-13)19(23)14-10-16-17(26-8-7-25-16)11-15(14)22-20(24)18-2-1-9-27-18/h1-6,9-11H,7-8H2,(H,22,24)

InChI Key

ZWVZWKOGRZDDBN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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